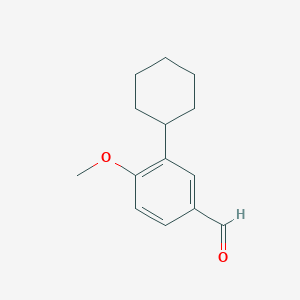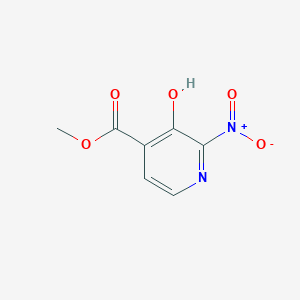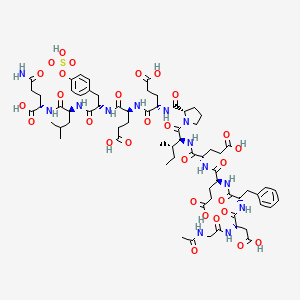
Acetyl-Hirudin (54-65) (sulfated)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-Hirudin (54-65) (sulfated) is a synthetic peptide derived from the naturally occurring Hirudin, a potent thrombin inhibitor found in the saliva of the medicinal leech, Hirudo medicinalis . This compound is specifically an acetylated fragment of Hirudin, consisting of a sequence of 12 amino acids with a sulfated tyrosine residue. It binds directly to thrombin-rHCII (L444R) and disrupts interactions between the N-terminal acidic domain of rHCII and anion-binding exosite I of thrombin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Hirudin (54-65) (sulfated) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being deprotected before the next one is added. The sulfation of the tyrosine residue is achieved using sulfur trioxide-pyridine complex in dimethylformamide (DMF) as the solvent .
Industrial Production Methods
Industrial production of Acetyl-Hirudin (54-65) (sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl-Hirudin (54-65) (sulfated) primarily undergoes peptide bond formation and sulfation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Peptide Bond Formation: Protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like N,N-diisopropylethylamine (DIPEA).
Sulfation: Sulfur trioxide-pyridine complex in DMF.
Major Products Formed
The major product formed is the Acetyl-Hirudin (54-65) (sulfated) peptide itself, with a molecular weight of 1590.62 g/mol .
Applications De Recherche Scientifique
Acetyl-Hirudin (54-65) (sulfated) has several scientific research applications:
Biology and Medicine: It is used as a thrombin inhibitor in studies related to blood coagulation and thrombosis.
Chemistry: It serves as a model compound for studying peptide synthesis and modifications, particularly sulfation.
Mécanisme D'action
Acetyl-Hirudin (54-65) (sulfated) exerts its effects by binding directly to thrombin-rHCII (L444R). This binding disrupts the interactions between the N-terminal acidic domain of rHCII and anion-binding exosite I of thrombin, which stabilizes the complex. This disruption prevents thrombin from activating clotting factor V, thereby inhibiting blood coagulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hirudin: The parent compound, a 65-amino acid peptide with potent anticoagulant properties.
Acetyl-Hirudin (55-65) (sulfated): Another acetylated fragment of Hirudin with similar properties.
Uniqueness
Acetyl-Hirudin (54-65) (sulfated) is unique due to its specific sequence and sulfation, which enhances its binding affinity to thrombin-rHCII and its ability to disrupt thrombin interactions. This makes it a valuable tool in anticoagulant research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C68H95N13O29S |
|---|---|
Poids moléculaire |
1590.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C68H95N13O29S/c1-6-35(4)57(80-61(98)43(22-27-55(91)92)73-58(95)40(19-24-52(85)86)74-63(100)46(30-37-11-8-7-9-12-37)79-65(102)48(32-56(93)94)71-51(84)33-70-36(5)82)67(104)81-28-10-13-49(81)66(103)75-42(21-26-54(89)90)59(96)72-41(20-25-53(87)88)60(97)78-47(31-38-14-16-39(17-15-38)110-111(107,108)109)64(101)77-45(29-34(2)3)62(99)76-44(68(105)106)18-23-50(69)83/h7-9,11-12,14-17,34-35,40-49,57H,6,10,13,18-33H2,1-5H3,(H2,69,83)(H,70,82)(H,71,84)(H,72,96)(H,73,95)(H,74,100)(H,75,103)(H,76,99)(H,77,101)(H,78,97)(H,79,102)(H,80,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106)(H,107,108,109)/t35-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,57-/m0/s1 |
Clé InChI |
XYECDVVWKGPHGI-ZOYPVGNLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13911686.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13911690.png)

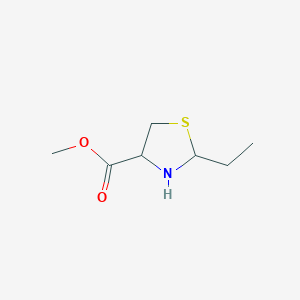



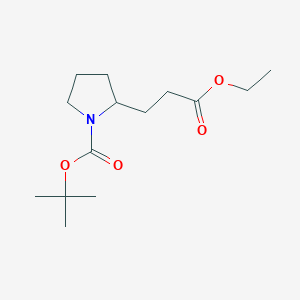

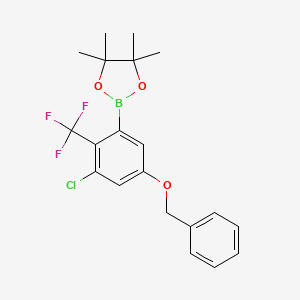
![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)

